molecular formula C15H14N2O3 B5740625 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide CAS No. 57790-88-2

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide

Cat. No. B5740625
CAS RN: 57790-88-2
M. Wt: 270.28 g/mol
InChI Key: USGOUVPJEDUBND-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide, commonly known as AHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AHBA is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever.

Mechanism of Action

The mechanism of action of AHBA is not fully understood, but studies have suggested that it works by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. AHBA has also been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
AHBA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. Studies have also demonstrated that AHBA can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

AHBA has several advantages for lab experiments, including its stability and solubility in various solvents. However, AHBA has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on AHBA, including the development of new synthetic routes for its production, the investigation of its potential applications in the treatment of various diseases, and the study of its effects on plant growth and development. Additionally, further research is needed to fully understand the mechanism of action of AHBA and its potential side effects.

Scientific Research Applications

AHBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AHBA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, AHBA has been shown to have a significant effect on plant growth and development. Studies have demonstrated that AHBA can increase the yield of crops, such as rice and wheat, by enhancing their photosynthetic efficiency.
In material science, AHBA has been used as a building block for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.

properties

IUPAC Name

4-acetamido-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-4-2-11(3-5-12)15(20)17-13-6-8-14(19)9-7-13/h2-9,19H,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGOUVPJEDUBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357848
Record name STK156124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57790-88-2
Record name 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57790-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK156124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-acetamidobenzoic acid (12.5 g.) in 250 ml. of tetrahydrofuran is treated with triethylamine (11.1 ml.). The mixture is then treated with isobutylchloroformate (10.4 ml.) and, after 5 min. at about 25° C., with p-aminophenol (13.3 g.) in 80 ml. of dry pyridine. After 40 min. the crude product is obtained by addition of 2 liters of water. The product is recrystallized from 500 ml. of hot methanol by dilution with 300 ml. of water as white crystals, 5.9 g., melting point 275.0°-277.0° C.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
solvent
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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